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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the
fluorescent dye ATTO 565 in live-cell tracking experiments. ATTO 565, a rhodamine-based
dye, offers exceptional photostability and brightness, making it a powerful tool for dynamic
studies in living cells.[1][2][3][4]

Introduction to ATTO 565

ATTO 565 is a fluorescent label characterized by its strong absorption and high fluorescence
quantum yield.[2][3][4] Its suitability for single-molecule detection, flow cytometry, and high-
resolution microscopy techniques like STED makes it a versatile choice for a range of biological
applications.[1][2][4] A key consideration for live-cell imaging is that ATTO 565 can be
internalized by cells via endocytosis, accumulating in endosomes and lysosomes.[5][6] This
property can be leveraged for studying endocytic pathways or must be accounted for when
tracking cell surface proteins.

Quantitative Data Presentation

For effective experimental design and data interpretation, the photophysical and photostability
properties of ATTO 565 are summarized below.

Table 1: Photophysical Properties of ATTO 565
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Property Value

Maximum Excitation (Aex) 564 nm
Maximum Emission (Aem) 590 nm

Molar Extinction Coefficient (g) 120,000 M—tcm™1
Fluorescence Quantum Yield (®) 90%
Fluorescence Lifetime (1) 4.0 ns

Source: Data compiled from multiple sources.

Table 2: Photostability of ATTO 565 Under Continuous lllumination

lllumination Intensity (W/cm?) Average Bleaching Time (s)
284 63.0
568 21.8
1136 18.2

Source: Data indicates that the rate of photobleaching is dependent on the intensity of the
excitation light.[3]

Experimental Protocols
Protein Labeling with ATTO 565 NHS Ester

This protocol describes the covalent labeling of a protein of interest with ATTO 565 N-
hydroxysuccinimidyl (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:
e Protein of interest in an amine-free buffer (e.g., PBS)

e ATTO 565 NHS ester
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
Size-exclusion chromatography column (e.g., Sephadex G-25)

Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, optional)

Procedure:

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5
mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

Dye Preparation: Immediately before use, prepare a stock solution of ATTO 565 NHS ester
in DMF or DMSO.

Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein
solution while gently stirring.

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Purification: Remove unreacted dye by size-exclusion chromatography. The first colored
band to elute is the dye-protein conjugate.

Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of
the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565). The following formula
can be used:

DOL = (A564 x gprotein) / [(A280 - A564 x CF280) x €565]

Where:

o Amax is the absorbance at the respective wavelength.

o gprotein is the molar extinction coefficient of the protein at 280 nm.

o €565 is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M—*cm™1).
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o CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.12).

Live-Cell Labeling and Tracking

This protocol outlines a general procedure for labeling live cells with ATTO 565-conjugated
molecules and subsequent tracking.

Materials:

e Cultured cells on glass-bottom dishes or coverslips

e ATTO 565-labeled protein of interest

 Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

» Total Internal Reflection Fluorescence (TIRF) microscope or other suitable fluorescence
microscope

Procedure:

e Cell Culture: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency
for imaging.

e Cell Labeling:
o Replace the culture medium with pre-warmed live-cell imaging medium.

o Add the ATTO 565-labeled protein to the medium at a final concentration typically in the
nanomolar to low micromolar range. The optimal concentration should be determined
empirically to achieve a good signal-to-noise ratio without causing cellular stress. For live-
cell staining with ATTO 565 NHS ester itself, concentrations of 1.5-15 pM for 30 minutes
at 37°C have been reported.[5]

o Incubate the cells for a duration ranging from a few minutes to an hour, depending on the
target and experimental goals. For surface labeling, shorter incubation times at lower
temperatures (e.g., 4°C) can be used to minimize internalization. For tracking internalized
molecules, longer incubation times at 37°C are appropriate.[5]
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e Washing: Gently wash the cells two to three times with pre-warmed imaging medium to
remove unbound fluorescent molecules.

e Imaging:
o Mount the sample on the microscope.

o For single-molecule tracking, use a TIRF microscope to selectively excite fluorophores
near the coverslip, reducing background fluorescence.

o Use a 561 nm laser for excitation.
o Acquire a time-lapse series of images with a sensitive camera (e.g., EMCCD or sCMOS).

o Imaging parameters such as laser power, exposure time, and frame rate should be
optimized to maximize signal while minimizing phototoxicity and photobleaching. Start with
low laser power and adjust as needed.

Cytotoxicity Assessment (MTT Assay)

This protocol provides a method to assess the potential cytotoxicity of ATTO 565 or ATTO 565-
labeled molecules on cultured cells.

Materials:
e Cultured cells in a 96-well plate
e ATTO 565 or ATTO 565-labeled molecule

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of 4 mM HCI, 0.1% NP40 in isopropanol)
e Microplate reader

Procedure:
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o Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the
end of the assay. For cytotoxicity tests, a starting density of approximately 5,000 cells per
well is often used.[7]

o Treatment: After allowing the cells to adhere overnight, treat them with various
concentrations of the ATTO 565-containing compound for the desired duration (e.g.,
corresponding to the labeling and imaging time). Include untreated control wells.

e MTT Addition: Add 10-50 pL of MTT solution to each well and incubate for 3-4 hours at 37°C.
[71[8]

e Formazan Solubilization: Carefully remove the medium and add 150 pL of the solubilization
solution to each well to dissolve the formazan crystals.[7][8] For suspension cells, centrifuge
the plate before removing the supernatant.[7][8]

* Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure
complete dissolution.[8] Read the absorbance at a wavelength between 570-590 nm using a
microplate reader.[9]

o Data Analysis: Subtract the absorbance of blank wells (medium and MTT only). Cell viability
is expressed as a percentage of the absorbance of the untreated control cells.

Application Examples and Visualizations
Tracking Epidermal Growth Factor Receptor (EGFR)
Dimerization

ATTO 565-labeled Epidermal Growth Factor (EGF) can be used to visualize the initial steps of
EGFR signaling in living cells, including ligand binding, receptor dimerization, and subsequent
autophosphorylation.[10][11]
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Caption: EGFR activation pathway initiated by ATTO 565-EGF binding.

Investigating GPCR-G Protein Interactions

ATTO 565 can be used as a FRET (Forster Resonance Energy Transfer) acceptor in
combination with a suitable donor to study the interaction between a G Protein-Coupled
Receptor (GPCR) and its cognate G protein in real-time.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b12378661?utm_src=pdf-body-img
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: Live cells expressing
Donor-GPCR and ATTO 565-G Protein

'

Measure Baseline FRET
(Low FRET Signal)

'

Add Agonist (Ligand)

'

Perform Live-Cell FRET Imaging

Measure FRET upon Agonist Binding

(High FRET Signal)

Analyze FRET Efficiency Changes Over Time

'

Conclusion: Quantify GPCR-G Protein Interaction Dynamics

Click to download full resolution via product page

Caption: Experimental workflow for studying GPCR-G protein interactions using FRET.

Signaling Pathway of GPCR-G Protein Activation

The following diagram illustrates the canonical GPCR signaling pathway that can be
investigated using ATTO 565 as a fluorescent label.
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Caption: GPCR signaling cascade and points of ATTO 565 labeling.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b12378661?utm_src=pdf-body-img
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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